6-Bromo-2,4-dichloro-5-methylaniline
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Description
“6-Bromo-2,4-dichloro-5-methylaniline” is a chemical compound with the molecular formula C7H6BrCl2N . It’s a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, and methyl groups attached to it . The exact positions of these groups can influence the properties and reactivity of the molecule.Mechanism of Action
Target of Action
Similar compounds such as mdl compounds are known to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
It’s worth noting that mdl compounds increase the deacetylase activity of sirt6 by binding to an allosteric site . This leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of sirt6 by similar compounds can influence several cellular processes, including dna repair, telomere maintenance, and gene expression .
Result of Action
The activation of sirt6 by similar compounds can lead to a decrease in histone levels in human hepatocellular carcinoma cells , potentially influencing cell proliferation and survival.
properties
IUPAC Name |
2-bromo-4,6-dichloro-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGIFRFAYNCUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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